1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)-3-(propan-2-yl)urea
Description
The compound 1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)-3-(propan-2-yl)urea is a urea derivative featuring a pyrrolidinone core substituted with a 3,4-dimethoxyphenyl group at the 1-position. The urea moiety is further functionalized with a 2-hydroxyethyl group and an isopropyl group on the nitrogen atoms. This structure combines hydrophilic (hydroxyethyl) and lipophilic (isopropyl, dimethoxyphenyl) components, suggesting a balance between solubility and membrane permeability.
Properties
IUPAC Name |
3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)-1-propan-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5/c1-12(2)20(7-8-22)18(24)19-13-9-17(23)21(11-13)14-5-6-15(25-3)16(10-14)26-4/h5-6,10,12-13,22H,7-9,11H2,1-4H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVZHKUWATUXTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)C(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)-3-(propan-2-yl)urea involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through a condensation reaction between an amine and a ketone under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: The next step involves the introduction of the dimethoxyphenyl group through a Friedel-Crafts acylation reaction. This reaction typically requires a Lewis acid catalyst such as aluminum chloride.
Attachment of the Hydroxyethyl Urea Moiety: The final step involves the reaction of the intermediate compound with an isocyanate to form the urea linkage. This step may require a catalyst and specific temperature conditions to ensure high yield and purity.
Industrial production methods may involve optimization of these steps to enhance efficiency, reduce costs, and ensure scalability.
Chemical Reactions Analysis
1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)-3-(propan-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the hydroxyethyl group, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the carbonyl group in the pyrrolidinone ring to form an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethoxyphenyl group. Common reagents for these reactions include halogens and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds with similar structural motifs to 1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)-3-(propan-2-yl)urea exhibit promising anticancer properties. For instance, derivatives of pyrrolidine have shown cytostatic effects against various cancer cell lines, including pancreatic cancer cells . The presence of the dimethoxyphenyl group is believed to enhance the compound's lipophilicity and biological activity.
2. Cholinesterase Inhibition
Compounds with a similar structure have been evaluated for their ability to inhibit cholinesterase enzymes, which are critical in the treatment of Alzheimer's disease. For example, related pyrrolidinone derivatives demonstrated selective inhibitory activity against butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative disease therapies .
3. Antimicrobial Properties
The compound's structural features may also confer antimicrobial activity. Studies on related compounds have shown effective inhibition against various bacterial strains, indicating that this class of compounds could lead to the development of new antimicrobial agents .
Neuropharmacological Applications
1. CNS Activity
Given its structural similarities to known psychoactive substances, this compound is being investigated for its central nervous system (CNS) effects. Research into similar compounds has shown promise in modulating neurotransmitter systems, which could lead to new treatments for anxiety and depression .
2. Sleep Induction Potential
Some derivatives of this compound class have been tested for their efficacy as sleep inducers in animal models. The results suggest that they may possess sedative properties comparable to traditional sleep medications . This opens avenues for further research into their use as non-benzodiazepine sleep aids.
Case Study 1: Anticancer Efficacy
In a study examining the cytotoxic effects of pyrrolidine derivatives on pancreatic cancer cell lines, it was found that modifications to the phenyl ring significantly impacted antiproliferative activity. The study concluded that introducing methoxy groups could enhance the compound's effectiveness against resistant cancer strains .
Case Study 2: Cholinesterase Inhibition
A comparative analysis of several pyrrolidine-based compounds revealed that those with specific substitutions on the phenyl ring exhibited higher selectivity towards BChE over acetylcholinesterase (AChE). This selectivity is crucial for developing drugs aimed at treating Alzheimer's disease without the side effects associated with general cholinesterase inhibitors .
Mechanism of Action
The mechanism of action of 1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)-3-(propan-2-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
Structural Analogues with Variations in Aryl Substituents
Key Differences :
Implications :
Urea Substituent Variations
Key Compounds :
Implications :
- The 2-hydroxyethyl group in the target compound improves aqueous solubility, contrasting with the lipophilic methylsulfanyl (BF13928) and thiophen-ethyl (BF13936) groups.
- Isopropyl (target) vs. cyclopropyl (BF13936): The bulkier isopropyl group may hinder rotational freedom, affecting conformational stability during target binding .
Pyrrolidinone Core Modifications
- BF13936 (): (3,4-Dimethoxyphenyl)methyl substitution on the pyrrolidinone nitrogen.
Implications :
Data Tables for Comparative Analysis
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural analysis.
Table 2: Functional Group Impact on Properties
| Compound ID | Key Functional Groups | Solubility (Predicted) | Lipophilicity (LogP)* |
|---|---|---|---|
| Target Compound | Hydroxyethyl, isopropyl | Moderate | ~2.1 |
| BF13928 | Methylsulfanyl | Low | ~3.5 |
| BF13936 | Thiophen-ethyl, cyclopropyl | Low | ~3.2 |
| MK13 | Pyrazolyl, 3,5-dimethoxy | Moderate | ~1.8 |
*Estimated using fragment-based methods.
Research Findings and Implications
- Binding Affinity : The 3,4-dimethoxyphenyl group’s planar structure favors interactions with aromatic residues in enzymes (e.g., kinases), whereas 3,5-dimethoxy (MK13) or single methoxy groups () reduce such interactions .
- Synthetic Accessibility : The target compound’s hydroxyethyl and isopropyl groups likely require milder alkylation conditions compared to the thioether linkages in BF13928, which demand controlled sulfur incorporation .
Biological Activity
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)-3-(propan-2-yl)urea, often referred to as a pyrrolidinone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a dimethoxyphenyl group and a pyrrolidinone core, which may contribute to its diverse pharmacological effects.
The molecular formula of the compound is with a molecular weight of 368.43 g/mol. The compound's structure can be summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C21H28N2O4 |
| Molecular Weight | 368.43 g/mol |
| LogP | 2.3307 |
| Polar Surface Area | 55.982 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The urea moiety is known for its ability to form hydrogen bonds, which may facilitate binding to active sites on target proteins. Preliminary studies suggest that the compound may exhibit antimicrobial , anti-inflammatory , and cytotoxic properties.
Antimicrobial Activity
In vitro studies have demonstrated that related compounds with similar structures exhibit significant antimicrobial activity against various pathogens. For instance, derivatives of piperidine and pyrrolidine have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways.
Cytotoxicity
Research on structurally analogous compounds has indicated potential cytotoxic effects against cancer cell lines. A study involving bis-piperidine alkaloids revealed strong cytotoxicity against multiple cancer types, suggesting that the pyrrolidinone structure might enhance such activities . Further investigations into this compound are warranted to evaluate its efficacy in cancer therapy.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications on the phenyl ring and variations in the urea moiety can significantly alter pharmacological profiles. For example, the presence of electron-donating groups on the phenyl ring has been associated with increased activity against certain targets .
Case Studies and Research Findings
A notable case study involved the synthesis and evaluation of similar compounds, where researchers found that altering substituents on the phenyl ring could lead to enhanced binding affinity for specific receptors . These findings highlight the importance of chemical modifications in developing more potent derivatives.
Q & A
Q. What are the recommended methodologies for optimizing the synthesis of this urea derivative?
To optimize synthesis, consider varying reaction parameters such as solvent polarity (e.g., DMF vs. dichloromethane), temperature (reflux vs. room temperature), and catalyst systems (e.g., Pd(PPh₃)₄ for cross-coupling reactions). Base selection (e.g., triethylamine for HCl neutralization) and stoichiometric ratios of intermediates (e.g., aryl boronic acids in Suzuki-Miyaura coupling) should be systematically tested. Purification via column chromatography or recrystallization is critical to isolate high-purity products .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Employ a combination of spectroscopic techniques:
- NMR : Confirm substituent positions (e.g., 3,4-dimethoxyphenyl protons at δ 3.8–4.0 ppm; pyrrolidinone carbonyl at ~170 ppm in ¹³C NMR).
- IR : Identify urea C=O stretching (~1640–1680 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹).
- Mass Spectrometry : Verify molecular ion peaks (e.g., ESI-MS for [M+H]+) and fragmentation patterns.
Cross-reference with computational predictions (e.g., InChI/SMILES-derived spectra) to resolve ambiguities .
Q. What experimental strategies address poor aqueous solubility in pharmacological assays?
Modify formulation by:
- Co-solvents : Use DMSO or PEG-400 (<10% v/v) to enhance dissolution.
- pH adjustment : Ionizable groups (e.g., urea or hydroxyl) may benefit from buffered solutions (pH 4–8).
- Micellar encapsulation : Non-ionic surfactants (e.g., Tween-80) can improve bioavailability. Validate solubility via HPLC-UV quantification under physiologically relevant conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
- Systematic substitution : Replace the 3,4-dimethoxyphenyl group with electron-withdrawing (e.g., -NO₂) or bulky substituents to probe steric/electronic effects.
- Bioisosteric replacement : Substitute the pyrrolidinone ring with lactam or thiazolidinone analogs.
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the urea moiety). Validate via in vitro binding assays (e.g., SPR or fluorescence polarization) .
Q. What computational approaches resolve discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic modeling : Predict ADME properties (e.g., logP, plasma protein binding) using tools like SwissADME.
- Metabolite identification : LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation).
- Systems biology : Integrate omics data to assess off-target effects or compensatory pathways. Adjust dosing regimens based on compartmental PK/PD models .
Q. How should researchers address batch-to-batch variability in biological activity?
- Impurity profiling : Use HPLC-MS to quantify byproducts (e.g., dealkylated or oxidized derivatives).
- Stability studies : Accelerated degradation under heat/light/humidity to identify labile functional groups (e.g., urea hydrolysis).
- Bioassay standardization : Normalize activity data using reference compounds (e.g., IC₅0 values against a positive control) .
Methodological Considerations
Q. What are best practices for designing a robust biological screening pipeline?
- Tiered assays : Primary high-throughput screening (HTS) followed by secondary orthogonal assays (e.g., enzymatic vs. cell-based).
- Counter-screening : Exclude false positives via selectivity panels (e.g., kinase profiling).
- Dose-response curves : Use ≥10 concentrations with Hill slope analysis to assess efficacy/potency .
Q. How can researchers validate target engagement in complex biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
